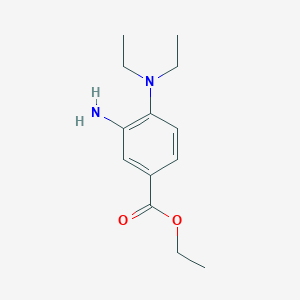

Ethyl-3-Amino-4-(Diethylamino)benzoat

Übersicht

Beschreibung

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .

Synthesis Analysis

Ethyl 4-dimethylaminobenzoate, a compound similar to the one you’re asking about, has been synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide . Another study describes the synthesis of a novel azo compound derived from ethyl-4-amino benzoate .Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate has been depicted in various sources . It is a benzoate ester, a tertiary amino compound, and an ethyl ester .Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate is a white crystalline powder . Its molecular formula is C11H15NO2 and it has a molecular weight of 193.24 g/mol .Wissenschaftliche Forschungsanwendungen

Photoinitiator in sichtbarem Lichtsystem

Ethyl-4-(Dimethylamino)benzoat wirkt als Photoinitiator in sichtbaren Lichtsystemen . Photoinitiatoren sind Verbindungen, die Licht absorbieren und reaktive Spezies erzeugen, die in der Lage sind, chemische Reaktionen zu initiieren oder zu katalysieren. Diese Eigenschaft ist besonders nützlich in verschiedenen Bereichen wie der Polymerchemie, dem 3D-Druck und der Photolithographie.

Anwendungen zur Zellverkapselung

Diese Verbindung kann als Photoinitiator in Anwendungen zur Zellverkapselung verwendet werden . Zellverkapselung ist ein Verfahren, bei dem Zellen in einer biokompatiblen semipermeablen Barriere eingeschlossen werden, wodurch der Austausch von essentiellen Nährstoffen und Abfallprodukten ermöglicht wird, während die Zellen vor der Immunantwort geschützt werden. Dies hat potenzielle Anwendungen in der Gewebezüchtung und regenerativen Medizin.

Herstellung von Photosensibilisatoren in Dentalmaterialien

Et-PABA wird als Co-Initiator mit Campherchinon (CQ) verwendet, um ein selbstklebendes Komposit zur Herstellung von Photosensibilisatoren in Dentalmaterialien zu bilden . Photosensibilisatoren werden in der photodynamischen Therapie eingesetzt, einer Form der minimalinvasiven Behandlung, die auf maligne Zellen abzielen kann.

Ultraviolettfilter in Sonnenschutzmitteln

Ethyl-4-(Dimethylamino)benzoat wird hauptsächlich als Photoinitiator mit starker östrogener Aktivität eingesetzt, der Anwendung als Ultraviolettfilter in Sonnenschutzmitteln findet . Es trägt zum Schutz der Haut vor schädlichen UV-Strahlen bei, verhindert so Sonnenbrände und reduziert das Risiko von Hautkrebs.

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Ethyl 3-amino-4-(diethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that absorb light and initiate a photochemical reaction.

Mode of Action

As a photo-initiator, Ethyl 3-amino-4-(diethylamino)benzoate absorbs light and undergoes a chemical reaction to produce free radicals . These free radicals can then initiate a polymerization process . The compound has a strong estrogenic activity , which suggests it may interact with estrogen receptors, but this needs further investigation.

Biochemical Pathways

As a photo-initiator, it plays a crucial role in the polymerization process . The free radicals it generates can trigger a series of reactions leading to the formation of polymers.

Pharmacokinetics

It is known to be soluble in chloroform and methanol , suggesting it may have good bioavailability in systems where these solvents are present.

Result of Action

The primary result of Ethyl 3-amino-4-(diethylamino)benzoate’s action is the initiation of polymerization processes . This can lead to the formation of various types of polymers, depending on the other molecules present in the system. The compound’s estrogenic activity may also lead to effects at the molecular and cellular level, but more research is needed to understand these effects fully.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-amino-4-(diethylamino)benzoate. For instance, the presence of light is crucial for its function as a photo-initiator . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

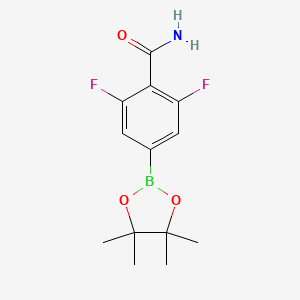

IUPAC Name |

ethyl 3-amino-4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)12-8-7-10(9-11(12)14)13(16)17-6-3/h7-9H,4-6,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRCWGQINZGGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

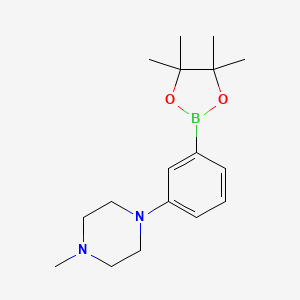

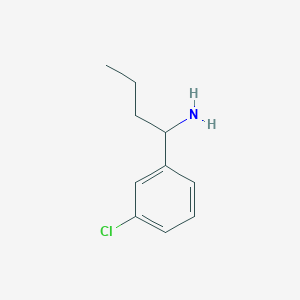

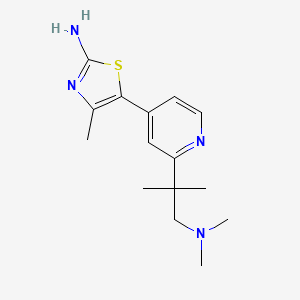

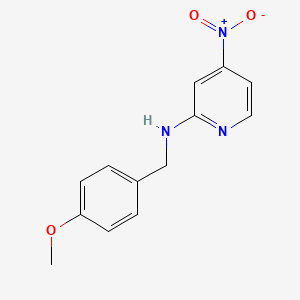

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)

![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)